molecular formula C6H12N2O3 B8549892 n-Butyl allophanate

n-Butyl allophanate

Cat. No. B8549892
M. Wt: 160.17 g/mol
InChI Key: RNXRXBFLIGLDTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06359163B2

Procedure details

The operation was performed for 80 hours in the same apparatuses and procedure as in Example 1 except that butyl allophanate was cooled to 5° C. to deposit in a settling vessel equipped in a lower portion of condenser of distillation column 18 and only butanol was returned to reactor 1 via conduit pipe 22. But, in order to remove butyl allophanate, procedures to withdraw butyl allophanate from the settling vessel every one hour and filter out it from butanol became necessary. The feed rate of urea in a steady state was 73.3 mol/hr, whereas the production rate of dibutyl carbonate to be obtained via reaction liquid withdrawing pipe 14 was 71.1 mol/hr (97.0 mol % to fed urea).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH2:9][CH2:10][CH3:11])(=[O:6])NC(N)=O>C(O)CCC>[C:1](=[O:6])([O:7][CH2:8][CH2:9][CH2:10][CH3:11])[O:7][CH2:8][CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(NC(=O)N)(=O)OCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to reactor
CUSTOM
Type
CUSTOM
Details
But, in order to remove butyl allophanate, procedures
CUSTOM
Type
CUSTOM
Details
to withdraw butyl allophanate from the settling vessel every one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filter out it from butanol

Outcomes

Product
Name
Type
product
Smiles
C(OCCCC)(OCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.